molecular formula C9H8N2O2S B011325 Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate CAS No. 111042-91-2

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B011325
M. Wt: 208.24 g/mol
InChI Key: VAAFWMASRDVMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is a compound that has attracted interest due to its structural uniqueness and potential for various applications in medicinal chemistry and material science. The compound is a derivative of thieno[3,2-b]pyridine, which is known for its biological activity and use in organic synthesis.

Synthesis Analysis

The synthesis of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate involves several steps, starting from 3-fluoro or 3-nitropicolinonitriles and methyl thioglycolate in DMF/KOH(aq). This process allows for the creation of the compound through C–N Buchwald–Hartwig coupling with bromonitrobenzenes and with 2-bromopyridine, leading to a tetracyclic compound formed by intramolecular cyclization (Calhelha & Queiroz, 2010).

Molecular Structure Analysis

The molecular structure of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate is characterized by its unique thieno[3,2-b]pyridine core. This structure contributes to the compound's reactivity and potential interactions with various biological targets. The presence of the amino and carboxylate groups adds to its functionality, enabling further chemical modifications and enhancing its solubility in biological systems.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including palladium-catalyzed couplings and intramolecular cyclizations. These reactions are critical for modifying the compound and exploring its potential in medicinal chemistry. For instance, the synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings demonstrates the versatility of Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate in synthetic chemistry (Calhelha & Queiroz, 2010).

Scientific Research Applications

1. Oxidative Dimerization

  • Application Summary: This compound is used in the study of noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides .
  • Methods of Application: The oxidation process depends on the nature of solvents used .
  • Results: Different products were formed depending on the mechanistic pathways .

2. Anti-Inflammatory Agents

  • Application Summary: It’s used in the synthesis of potential anti-inflammatory agents .
  • Methods of Application: The synthesis is based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
  • Results: The results of this application were not provided in the source .

3. Growth Inhibitory Effect

  • Application Summary: Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series were prepared and evaluated for their growth inhibitory effect on four human tumor cell lines .
  • Methods of Application: The aminodi(hetero)arylamines were prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes .
  • Results: The aminodi(hetero)arylamine with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .

4. Pharmaceutical Intermediate

  • Application Summary: This compound is a significantly important intermediate in pharmaceutical products .
  • Methods of Application: It’s used in the synthesis of various drugs .
  • Results: The drugs synthesized using this compound include anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

5. Antibacterial, Antifungal, and Antiviral Activities

  • Application Summary: Pyrrolo[1,2-a]pyrazine derivatives, which can be synthesized using this compound, exhibited more antibacterial, antifungal, and antiviral activities .
  • Methods of Application: The synthesis of these derivatives is not specified in the source .
  • Results: The results of this application were not provided in the source .

6. Synthesis of 3,6-Diaminothieno[2,3-b]pyridines

  • Application Summary: 3,6-Diaminothieno[2,3-b]pyridines were identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 P f GSK-3, inhibitors of bacterial histidine kinase autophosphorylation, heat shock protein Hsp90 and serine/threonine kinase B-Raf inhibitors, TGF-βR1 modulators, and inhibitors of infectious prion isoform PrP Sc replication .
  • Methods of Application: The 3,6-diaminothieno[2,3-b]pyridines were synthesized via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes .
  • Results: The results of this application were not provided in the source .

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Specific treatment for eye exposure), P338 (Remove contact lenses if present and easy to do).

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize and explore derivatives for improved properties.

  • Mechanistic Studies : Uncover its mode of action and interactions.


Remember that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and applications12345.


properties

IUPAC Name

methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-2-3-11-4-6(5)14-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFWMASRDVMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233795
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

CAS RN

111042-91-2
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111042-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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